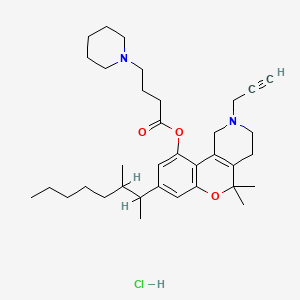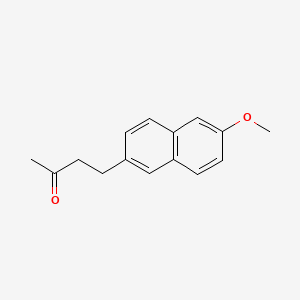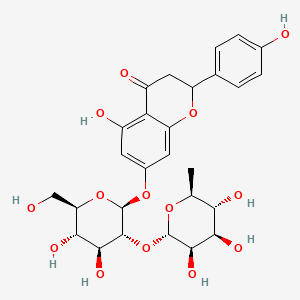
Naringine
Vue d'ensemble
Description
La naringine est un glycoside de flavanone que l'on trouve principalement dans les agrumes, en particulier le pamplemousse. Elle est responsable du goût amer caractéristique du pamplemousse. La this compound est composée de la flavanone naringénine et du disaccharide néohesperidose. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .
Applications De Recherche Scientifique
La naringine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme précurseur pour la synthèse d'autres flavonoïdes et composés bioactifs.
Médecine : Recherchée pour ses potentielles activités anticancéreuses, notamment sa capacité à moduler les voies de signalisation cellulaire, à supprimer la production de cytokines et à arrêter le cycle cellulaire.
Mécanisme d'action
La this compound exerce ses effets par divers mécanismes :
Activité antioxydante : La this compound neutralise les radicaux libres, réduisant le stress oxydatif et prévenant les dommages cellulaires.
Activité anti-inflammatoire : Elle inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation.
Mécanisme D'action
Target of Action
Naringin, a natural flavonoid, has been found to interact with numerous cell signaling molecules and modulate different cellular signaling pathways . It has been reported to target several proteins and enzymes such as Caspase-3 , cleaved Caspase-3 , Bax , VEGF , FAK , MMPs , EGFR , PI3K , NF-κB , mTOR , RAF , MEK , ERK1/2 , TP53 , Bax and Bak , Cyc c , BID , Caspase-8 , and TNF-α .
Mode of Action
Naringin exhibits its effects by interacting with its targets and inducing changes in cellular processes. It has been reported to suppress cancer development in various body parts by acting as an effective alternative supplementary remedy . It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It also inhibits the invasion and metastasis of tumor cells by regulating invasion and migration-related factors and proteins such as MMP-2 and MMP-9 , Snail/Twist , N-cadherin/E-cadherin , and Vimentin , and thus regulates related miRNAs, thereby inhibiting the EMT process .
Biochemical Pathways
Naringin affects several biochemical pathways. It has been shown to inhibit various cancers via different mechanisms, including growth suppression of malignant cells, apoptosis induction and cell cycle arrest, and modulation of oxidative stress, inflammation, and angiogenesis, through the regulation of several cellular signaling cascades . It also plays a role in lipid metabolism, contributing to diabetes control by raising high-density lipoprotein (HDL) cholesterol and decreasing triglycerides and low-density lipoprotein (LDL) cholesterol .
Pharmacokinetics
Naringin’s pharmacokinetic properties have been studied in rats, dogs, and humans . It has been found that naringin shows low dissolution rate, cell absorption, and bioavailability . These factors can significantly impact the compound’s bioavailability and its therapeutic effects. The pharmacokinetic parameters of naringin were calculated and a higher exposure of naringin was observed in aged rats .
Result of Action
The molecular and cellular effects of naringin’s action are extensive. It has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients . It also has the potential to become an innovative and safe anticancer drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of naringin. Factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially affect the effectiveness of naringin in treating various conditions.
Analyse Biochimique
Biochemical Properties
Naringin plays a crucial role in biochemical reactions, interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions involves the enzyme naringinase, which hydrolyzes naringin into rhamnose and prunin. Prunin is further hydrolyzed by D-glucosidase into glucose and naringenin . These interactions highlight naringin’s role in metabolic pathways and its potential to influence various biochemical processes.
Cellular Effects
Naringin exerts significant effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, naringin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Additionally, naringin influences the expression of genes involved in oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, naringin exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, naringin has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can alter the pharmacokinetics of various drugs, highlighting the importance of understanding naringin’s molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naringin can change over time. Studies have shown that naringin is relatively stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to naringin has been observed to influence cellular function, with potential implications for its therapeutic use. These temporal effects underscore the need for careful consideration of naringin’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of naringin vary with different dosages in animal models. At lower doses, naringin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, naringin can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of naringin.
Metabolic Pathways
Naringin is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways involves its conversion to naringenin by intestinal bacteria . This conversion is crucial for naringin’s bioavailability and therapeutic effects. Additionally, naringin can influence metabolic flux and metabolite levels, further highlighting its role in metabolic processes.
Transport and Distribution
Within cells and tissues, naringin is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Naringin’s localization and accumulation within cells can impact its activity and function, emphasizing the importance of understanding its transport and distribution dynamics.
Subcellular Localization
Naringin’s subcellular localization plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding naringin’s subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La naringine peut être extraite des déchets d'écorce de pamplemousse par un procédé impliquant une extraction au méthanol et une cristallisation dans l'eau avec ajout de dichlorométhane. Cette méthode est efficace et donne de grandes quantités de this compound . Le processus d'extraction peut être encore optimisé en utilisant de l'albédo de pamplemousse frais et une extraction au méthanol chaud, ce qui réduit le temps de traitement et le volume de solvant .
Méthodes de production industrielle
Dans l'industrie du jus d'agrumes, la this compound est souvent extraite des sous-produits de la transformation du pamplemousse. L'extraction implique l'utilisation de solvants comme le méthanol, suivie de étapes de cristallisation et de purification. Cette méthode permet non seulement de maximiser l'utilisation des déchets de pamplemousse, mais fournit également un composé bioactif précieux pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
La naringine subit plusieurs réactions chimiques, notamment :
Oxydation et réduction : La this compound peut subir des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent documentés.
Isomérisation : La this compound peut s'isomériser pour former différentes variantes structurelles dans des conditions spécifiques.
Réactifs et conditions courants
Naringinase : Utilisée pour l'hydrolyse de la this compound en sa forme aglycone, la naringénine.
Méthanol et dichlorométhane : Utilisés dans les processus d'extraction et de cristallisation.
Principaux produits formés
Naringénine : La forme aglycone de la this compound, formée par hydrolyse enzymatique.
Rhamnose et glucose : Sucres simples formés comme sous-produits de la réaction d'hydrolyse.
Comparaison Avec Des Composés Similaires
La naringine est souvent comparée à d'autres flavonoïdes, tels que :
Hespéridine : Un glycoside de flavonoïde présent dans les oranges, connu pour ses effets antioxydants et anti-inflammatoires puissants.
La this compound est unique en raison de sa structure glycoside spécifique, qui influence sa biodisponibilité et son activité biologique. La présence du disaccharide néohesperidose rend la this compound moins puissante que son homologue aglycone, la naringénine, mais elle conserve néanmoins des propriétés bioactives significatives .
Propriétés
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMSGMNTNDNHN-ZPHOTFPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022478 | |
| Record name | Naringin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
922.00 to 926.00 °C. @ 760.00 mm Hg | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mg/mL at 40 °C | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10236-47-2 | |
| Record name | Naringin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naringin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy)-2,3-dihydro-4',5,7-trihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7TD9J649B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 °C | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





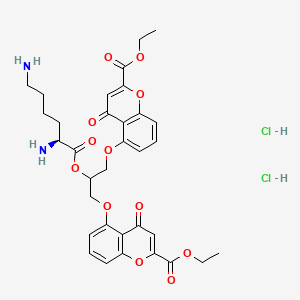
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid](/img/structure/B1676890.png)


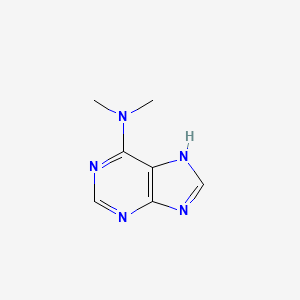
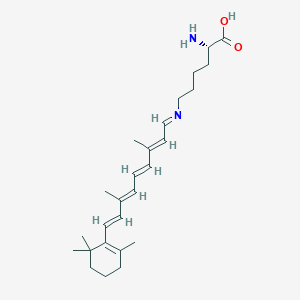
![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)
